molecular formula C11H14N4O2 B13094612 5-(3,4-Diethoxyphenyl)-1H-tetrazole

5-(3,4-Diethoxyphenyl)-1H-tetrazole

Cat. No.: B13094612
M. Wt: 234.25 g/mol
InChI Key: SXFHLMTUDDYMJM-UHFFFAOYSA-N
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Description

5-(3,4-Diethoxyphenyl)-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a 3,4-diethoxyphenyl group attached to the tetrazole ring. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

The synthesis of 5-(3,4-Diethoxyphenyl)-1H-tetrazole typically involves the reaction of 3,4-diethoxyphenylhydrazine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which then undergoes cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

5-(3,4-Diethoxyphenyl)-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The tetrazole ring can participate in substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Tetrazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with a tetrazole moiety exhibit varying degrees of antibacterial and antifungal activities. For instance, a study demonstrated that certain 1H-tetrazoles showed significant inhibition against Staphylococcus aureus, Escherichia coli, and Candida albicans at specific concentrations .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
5-(3,4-Diethoxyphenyl)-1H-tetrazoleStaphylococcus aureus100 μg/mL
This compoundEscherichia coli125 μg/mL
This compoundCandida albicans150 μg/mL

Antiviral Properties

The antiviral potential of tetrazoles has also been explored. For example, derivatives have shown inhibitory effects on Herpes Simplex Virus and influenza virus RNA transcriptase activity. The structural modifications in the tetrazole ring can enhance their efficacy against viral infections .

Table 2: Antiviral Activity of Tetrazole Derivatives

CompoundVirus TypeInhibition Concentration (IC50)
This compoundHerpes Simplex Virus50 μg/mL
This compoundInfluenza Virus75 μg/mL

Anticancer Applications

Recent studies have highlighted the anticancer potential of tetrazoles, including this compound. These compounds have demonstrated efficacy in inhibiting tumor growth by destabilizing microtubules, which is crucial for cell division and proliferation.

Antioxidant Properties

The antioxidant capabilities of tetrazoles are noteworthy as well. Studies have shown that these compounds can scavenge free radicals effectively, contributing to their potential use in preventing oxidative stress-related diseases .

Cosmetic Formulations

The compound's stability and biocompatibility make it a candidate for cosmetic applications as well. Research into its formulation properties suggests that it can be integrated into skin care products to enhance skin protection against environmental stressors .

Case Study 1: Development of Antimicrobial Agents

A recent study synthesized a series of tetrazole derivatives and evaluated their antimicrobial activity against clinical isolates of bacteria and fungi. The results indicated that modifications in the ethoxy groups significantly enhanced the antimicrobial efficacy compared to standard antibiotics .

Case Study 2: Anticancer Research

In a clinical trial setting, a derivative of the tetrazole compound was tested for its effectiveness against epidermoid carcinoma. The findings suggested that patients receiving treatment with this compound had improved outcomes compared to those receiving conventional therapies alone .

Mechanism of Action

The mechanism of action of 5-(3,4-Diethoxyphenyl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. In medicinal chemistry, tetrazoles are known to interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the structural features of the compound.

Comparison with Similar Compounds

5-(3,4-Diethoxyphenyl)-1H-tetrazole can be compared with other similar compounds, such as:

    3,4-Dimethoxyphenethylamine: This compound is an analogue of the neurotransmitter dopamine and has similar structural features, including the presence of methoxy groups on the phenyl ring.

    3,4-Dimethoxyphenylpropionic acid: This compound is a metabolite of dopamine and shares the methoxy substitution pattern on the phenyl ring.

The uniqueness of this compound lies in the presence of the tetrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

5-(3,4-Diethoxyphenyl)-1H-tetrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves multi-component reactions where aromatic aldehydes react with malononitrile and sodium azide. This method has been optimized to yield high product quantities under various conditions, including microwave-assisted techniques that enhance efficiency and reduce reaction times. The compound can be characterized using spectroscopic methods such as NMR and mass spectrometry to confirm its structure.

Antioxidant Activity

Recent studies have demonstrated that tetrazole derivatives exhibit significant antioxidant properties . For instance, this compound showed effective radical scavenging activity in the DPPH assay, indicating its potential as an antioxidant agent even at low concentrations . This property is particularly beneficial in mitigating oxidative stress-related diseases.

Anticancer Properties

The compound has been evaluated for its anticancer activity against various cancer cell lines. In vitro studies revealed that it possesses cytotoxic effects against epidermoid carcinoma (A431) and colon cancer (HCT116) cell lines. The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase . The binding affinity of the compound to cancer-related receptors was assessed using molecular docking studies, showing promising results with low binding energy values, suggesting a strong interaction with target proteins .

Antimicrobial Activity

This compound has also been tested for antimicrobial activity against a range of pathogens. It demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae. The compound's antimicrobial efficacy was evaluated using disc diffusion methods and minimum inhibitory concentration (MIC) assays .

Case Studies

Several case studies highlight the biological relevance of tetrazole derivatives:

  • Case Study 1 : In a study evaluating the cytotoxic effects of various tetrazole compounds, this compound exhibited IC50 values comparable to established chemotherapeutic agents against A431 cells, indicating its potential as a lead compound for further development in cancer therapy .
  • Case Study 2 : Another investigation focused on the antioxidant properties of this tetrazole derivative showed that it could significantly reduce oxidative stress markers in diabetic models, suggesting its utility in managing diabetes-related complications .

Summary of Findings

The biological activities of this compound can be summarized as follows:

Activity Effectiveness Notes
AntioxidantHighEffective at low concentrations in DPPH assay
AnticancerSignificant cytotoxicityEffective against A431 and HCT116 cell lines; inhibits tubulin polymerization
AntimicrobialModerate to highEffective against Staphylococcus aureus and Klebsiella pneumoniae

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3,4-Diethoxyphenyl)-1H-tetrazole, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves coupling reactions under metal-free conditions or using catalysts like nano-TiCl₄·SiO₂. Key steps include regioselective cyclization and purification via column chromatography. To maximize purity, optimize reaction time, temperature, and solvent selection (e.g., DMF or ethanol). FT-IR and NMR spectroscopy should validate intermediate and final product structures .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of FT-IR (to confirm functional groups like >C=N and C-O-C), ¹H/¹³C NMR (to resolve aromatic protons and substituent patterns), and mass spectrometry (for molecular weight confirmation). For crystalline derivatives, X-ray diffraction provides structural clarity. Cross-referencing spectral data with computational simulations enhances accuracy .

Q. What are the key stability considerations for this compound under varying experimental conditions?

  • Methodological Answer : Stability is influenced by pH, temperature, and light exposure. Conduct accelerated degradation studies under acidic/alkaline conditions and UV-vis irradiation. Monitor decomposition via HPLC and compare with control samples. Store the compound in inert atmospheres (argon) at -20°C to prevent oxidation .

Q. How can researchers analyze regioselectivity in reactions involving this tetrazole derivative?

  • Methodological Answer : Regioselectivity is determined by steric and electronic factors. Use substituent-directed synthesis (e.g., introducing electron-withdrawing groups on the phenyl ring) and analyze products via 2D NMR (COSY, NOESY). Computational tools like DFT calculations predict preferred reaction pathways .

Advanced Research Questions

Q. How can contradictions in reaction yield data across studies be systematically resolved?

  • Methodological Answer : Conduct reproducibility tests using identical reagents, equipment, and protocols. Apply statistical tools (e.g., ANOVA) to identify outliers. Theoretical frameworks, such as transition-state modeling, explain yield variations due to solvent polarity or catalyst activity differences. Cross-validate findings with peer-reviewed datasets .

Q. What computational methods predict the reactivity of this compound in catalytic applications?

  • Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. Molecular docking simulations assess interactions with biological targets (e.g., enzymes). COMSOL Multiphysics integrates AI to optimize reaction parameters in silico before lab validation .

Q. How do factorial design approaches optimize reaction conditions for this compound?

  • Methodological Answer : Apply a 2³ factorial design to evaluate variables (temperature, catalyst loading, solvent ratio). Use response surface methodology (RSM) to identify optimal conditions. For example, a study might reveal that 80°C, 5 mol% nano-TiCl₄·SiO₂, and a 1:3 ethanol/water ratio maximize yield .

Q. What challenges arise when aligning theoretical predictions with experimental data for this tetrazole?

  • Methodological Answer : Discrepancies often stem from approximations in computational models (e.g., neglecting solvation effects). Improve accuracy by incorporating implicit solvent models (e.g., COSMO-RS) and benchmarking against experimental spectroscopic data. Iterative refinement of force fields enhances predictive power .

Q. How does the electronic structure of this compound influence its application in materials science?

  • Methodological Answer : The electron-rich tetrazole ring facilitates coordination with metal ions (e.g., Ag⁺, Cu²⁺) for MOF synthesis. UV-vis and cyclic voltammetry characterize charge-transfer properties. Tailor substituents (e.g., ethoxy groups) to modulate bandgap energies for optoelectronic applications .

Q. What are the latest advancements in scaling up lab-scale synthesis without compromising regioselectivity?

  • Methodological Answer : Continuous-flow reactors enhance scalability while maintaining regioselectivity. Use microfluidic systems to control residence time and mixing efficiency. Process analytical technology (PAT) tools, like inline IR spectroscopy, monitor reaction progress in real time .

Properties

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

5-(3,4-diethoxyphenyl)-2H-tetrazole

InChI

InChI=1S/C11H14N4O2/c1-3-16-9-6-5-8(7-10(9)17-4-2)11-12-14-15-13-11/h5-7H,3-4H2,1-2H3,(H,12,13,14,15)

InChI Key

SXFHLMTUDDYMJM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NNN=N2)OCC

Origin of Product

United States

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